

An In-depth Technical Guide to Benzyltrimethylammonium Tetrachloroiodate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyltrimethylammonium tetrachloroiodate*

Cat. No.: B039969

[Get Quote](#)

This guide provides a comprehensive technical overview of **benzyltrimethylammonium tetrachloroiodate**, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this compound, grounding its claims in established scientific literature.

Introduction and Significance

Benzyltrimethylammonium tetrachloroiodate, $[C_6H_5CH_2N(CH_3)_3]^+[ICl_4]^-$, is a quaternary ammonium polyhalide salt. It combines the bulky and stabilizing benzyltrimethylammonium cation with the reactive tetrachloroiodate(III) anion. This unique combination renders it a stable, crystalline solid that serves as a potent and selective oxidizing and chlorinating agent in organic synthesis.^{[1][2]} Its utility is particularly pronounced in reactions where mild and selective introduction of chlorine is required.^[2] Furthermore, its nature as a phase-transfer catalyst allows it to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields in various applications, including pharmaceutical and agrochemical development.^[1]

Physicochemical and Spectroscopic Properties

The properties of **benzyltrimethylammonium tetrachloroiodate** are a composite of its constituent ions. The large organic cation contributes to its crystallinity and solubility in organic solvents, while the tetrachloroiodate anion dictates its reactivity.

Physical Properties

Property	Value	Source(s)
CAS Number	121309-88-4	[1]
Molecular Formula	$C_{10}H_{16}Cl_4IN$	[1]
Molecular Weight	418.96 g/mol	[1]
Appearance	Dark yellow powder/crystals	[1]
Melting Point	135 °C (decomposes)	[1]
Solubility	Soluble in acetonitrile, nitromethane, DMSO, DMF; slightly soluble in methanol, ethanol, acetic acid, ethyl acetate, chloroform, dichloromethane; insoluble in hexane, carbon tetrachloride, benzene, water.	

Spectroscopic Characteristics

Direct spectroscopic data for **benzyltrimethylammonium tetrachloroiodate** is not widely published. However, the expected spectral features can be inferred from the analysis of its constituent ions and closely related compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum is dominated by the signals from the benzyltrimethylammonium cation.
 - 1H NMR: The proton NMR spectrum of the benzyltrimethylammonium cation typically shows distinct signals for the aromatic protons of the benzyl group (in the range of 7.3-7.6 ppm), a singlet for the benzylic methylene protons (~4.6 ppm), and a singlet for the nine

equivalent methyl protons of the trimethylammonium group (~3.1 ppm). These chemical shifts can vary slightly depending on the solvent.

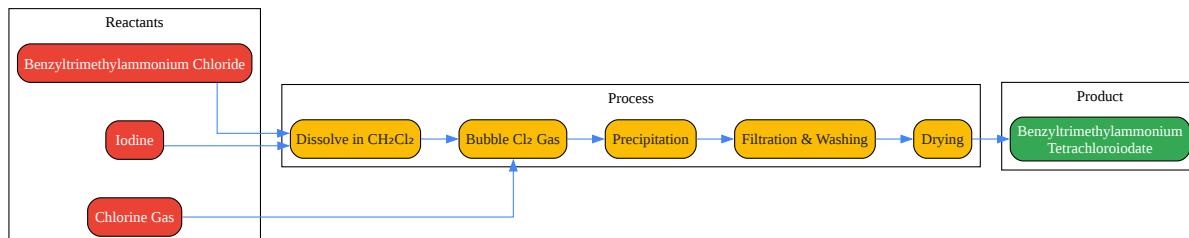
- ^{13}C NMR: The carbon NMR spectrum of the benzyltrimethylammonium cation will exhibit signals for the quaternary carbon of the trimethylammonium group, the benzylic carbon, and the aromatic carbons of the phenyl ring. The chemical shifts for the methyl carbons are typically around 53 ppm, the benzylic carbon around 68 ppm, and the aromatic carbons in the 126-134 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrations for both the cation and the anion.
 - Benzyltrimethylammonium Cation: Expect C-H stretching vibrations from the aromatic and aliphatic groups, aromatic C=C stretching bands, and C-N stretching vibrations.
 - Tetrachloroiodate(III) Anion: The $[\text{ICl}_4]^-$ anion, with its square planar geometry (D_{4h} symmetry), has characteristic vibrational modes. The asymmetric I-Cl stretching and bending vibrations are IR-active and typically appear in the far-infrared region. Raman spectroscopy is often used to characterize the symmetric vibrations of this anion.
- UV-Vis Spectroscopy: Polyhalide anions like tetrachloroiodate are known to have strong absorptions in the ultraviolet-visible region.^[3] The electronic spectrum of $[\text{ICl}_4]^-$ is expected to show intense charge-transfer bands.

Synthesis and Handling

Synthesis Protocol

Benzyltrimethylammonium tetrachloroiodate can be synthesized via the reaction of benzyltrimethylammonium chloride with iodine monochloride or by the direct reaction of benzyltrimethylammonium chloride and iodine followed by chlorination. A general laboratory-scale synthesis is outlined below.

Materials:


- Benzyltrimethylammonium chloride
- Iodine

- Dichloromethane (CH_2Cl_2)
- Chlorine gas (Cl_2)

Step-by-Step Procedure:

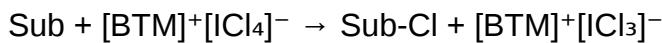
- Dissolve benzyltrimethylammonium chloride (1 equivalent) and iodine (0.5 equivalents) in dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.
- While stirring the solution, bubble chlorine gas through the mixture. The reaction is exothermic and the color of the solution will change.
- Continue the flow of chlorine gas for approximately 15-30 minutes, or until the reaction is complete (indicated by a color change and the formation of a precipitate).
- The product, **benzyltrimethylammonium tetrachloroiodate**, will precipitate from the solution.
- Collect the solid product by filtration.
- Wash the product with a small amount of cold dichloromethane or diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum.

Diagram of Synthesis Workflow:

[Click to download full resolution via product page](#)

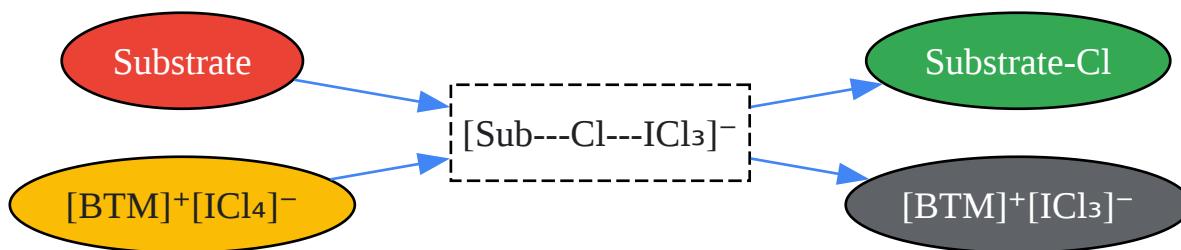
Caption: Workflow for the synthesis of **benzyltrimethylammonium tetrachloroiodate**.

Handling and Storage


Benzyltrimethylammonium tetrachloroiodate is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[4] It is also moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from light. The compound can slowly decompose upon prolonged exposure to air with the evolution of chlorine gas, so it should be handled in a well-ventilated fume hood.

Reactivity and Applications in Organic Synthesis

The primary utility of **benzyltrimethylammonium tetrachloroiodate** lies in its role as a selective and stable chlorinating agent.^[2] The tetrachloroiodate anion is a source of electrophilic chlorine.


Mechanism of Chlorination

The chlorination of an organic substrate (Sub) by **benzyltrimethylammonium tetrachloroiodate** likely proceeds through an electrophilic attack of a chlorine atom from the $[\text{ICl}_4]^-$ anion on the substrate. The reaction can be generalized as follows:

The reaction is driven by the formation of a more stable triiodide-like species and the chlorinated organic product.

Diagram of a General Electrophilic Chlorination:

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of electrophilic chlorination.

Key Applications

- Chlorination of Aromatic Compounds: It is used for the regioselective chlorination of activated aromatic rings, such as phenols and anilines.
- Chlorination of Alkenes and Alkynes: It can add chlorine across double and triple bonds to form dichlorinated products.
- Side-Chain Chlorination: Under specific conditions, it can be used for the chlorination of the side chains of aromatic compounds.
- Oxidation Reactions: In addition to chlorination, the tetrachloroiodate anion can act as an oxidizing agent for various functional groups.

Structural Information and Thermal Stability

Crystal Structure

While a specific crystal structure for **benzyltrimethylammonium tetrachloroiodate** is not readily available in the public domain, the structures of related salts provide valuable insights. Quaternary ammonium salts with polyhalide anions typically form well-defined crystal lattices.

The packing is governed by electrostatic interactions between the cation and anion, as well as weaker van der Waals forces. The large benzyltrimethylammonium cation helps to stabilize the tetrachloroiodate anion within the crystal lattice, contributing to the compound's stability as a solid.

Thermal Stability

Quaternary ammonium salts exhibit a wide range of thermal stabilities, which are dependent on the nature of both the cation and the anion.^{[4][5]} **Benzyltrimethylammonium tetrachloroiodate** decomposes at its melting point of 135 °C.^[1] The decomposition likely involves the release of chlorine and iodine monochloride, and the breakdown of the organic cation. The thermal stability of quaternary ammonium halides generally increases with the size of the halide anion.

Conclusion

Benzyltrimethylammonium tetrachloroiodate is a valuable and versatile reagent in organic synthesis. Its stability as a crystalline solid, combined with its potent and selective chlorinating ability, makes it an attractive alternative to gaseous chlorine or other less stable chlorinating agents. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and its key applications, offering a solid foundation for its use in research and development.

References

- Haller, H., & Riedel, S. (2014). Recent Discoveries of Polyhalogen Anions – from Bromine to Fluorine. *Zeitschrift für anorganische und allgemeine Chemie*, 640(7), 1281-1291.
- Wikipedia. Polyhalogen ions. [\[Link\]](#)
- Popov, A. I., & Swepston, P. N. (1983). Studies on the Chemistry of Halogens and of Polyhalides. V. Spectrophotometric Study of Polyhalogen Complexes in Acetonitrile and in Ethylene Dichloride. *Journal of the American Chemical Society*, 105(24), 7025–7028.
- PubChem. Benzyltrimethylammonium. [\[Link\]](#)
- Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. *Russian Journal of Physical Chemistry A*, 87(6), 826–829.
- Riedel, S., & Kaupp, M. (2009). The highest oxidation states of the transition metal elements. *Coordination Chemistry Reviews*, 253(5-6), 606-624.

- Zhuravlev, O. E., et al. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. *Russian Journal of General Chemistry*, 92(3), 349-353.
- ResearchGate.
- NIST.
- Popov, A. I. (1975). Polyhalogen complexes. *Halogen Chemistry*, 2, 225-264.
- Cotton, F. A., & Wilkinson, G. (1988). *Advanced Inorganic Chemistry* (5th ed.). John Wiley & Sons.
- House, J. E. (2018). *Inorganic Chemistry* (3rd ed.). Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). *Spectrometric Identification of Organic Compounds* (8th ed.). John Wiley & Sons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Polyhalogen ions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pleiades.online [pleiades.online]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyltrimethylammonium Tetrachloroiodate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039969#benzyltrimethylammonium-tetrachloroiodate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com